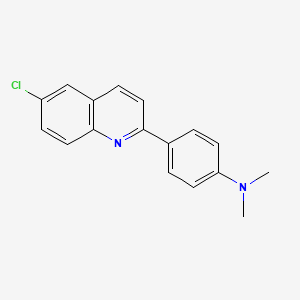
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline typically involves the reaction of 6-chloroquinoline with N,N-dimethylaniline. One common method involves the use of a catalyst and specific reaction conditions to facilitate the formation of the desired product. For example, a solution of crotonaldehyde in toluene and 4-chloroaniline in aqueous hydrochloric acid can be stirred at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles that can replace the chlorine atom under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: Due to its biological activity, it is being explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquinine: Known for its antimalarial properties.
Quinine Salicylate: Used as an antipyretic and analgesic.
N-(6-Chloroquinolin-2-yl)acetamide: Another quinoline derivative with potential biological activity.
Uniqueness
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Propiedades
Fórmula molecular |
C17H15ClN2 |
|---|---|
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
4-(6-chloroquinolin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)15-7-3-12(4-8-15)16-9-5-13-11-14(18)6-10-17(13)19-16/h3-11H,1-2H3 |
Clave InChI |
HAFRTZKCGPFBQX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)

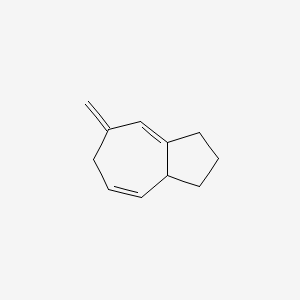
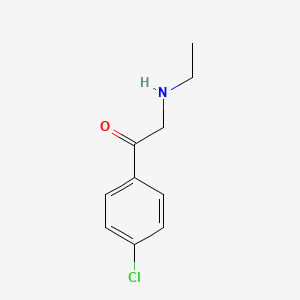
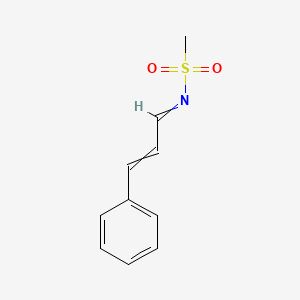

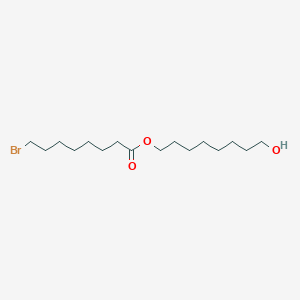
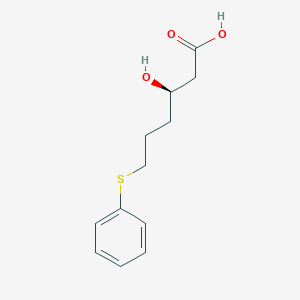

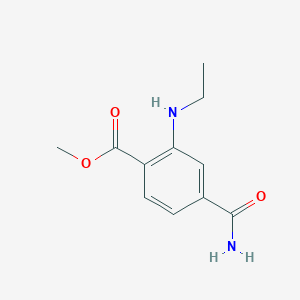

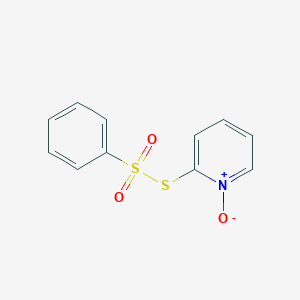
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
